molecular formula C14H11ClN2O3 B14185683 3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid CAS No. 917614-40-5

3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid

Cat. No.: B14185683
CAS No.: 917614-40-5
M. Wt: 290.70 g/mol
InChI Key: ZMTDEAOONDGJBG-UHFFFAOYSA-N
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Description

3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid is an organic compound with the molecular formula C14H11ClN2O3. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 4-chloroanilino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid typically involves the reaction of 4-chloroaniline with ethyl 2-pyridinecarboxylate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the 4-chloroanilino moiety can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid is unique due to the presence of the 4-chloroanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

CAS No.

917614-40-5

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

3-[2-(4-chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H11ClN2O3/c15-10-3-5-11(6-4-10)17-12(18)8-9-2-1-7-16-13(9)14(19)20/h1-7H,8H2,(H,17,18)(H,19,20)

InChI Key

ZMTDEAOONDGJBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)CC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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